2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide
Description
The compound 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide features a thiophene sulfonamide core substituted with a 1,2,4-oxadiazole ring bearing a 2-chlorophenyl group at position 2. The oxadiazole moiety is a heterocyclic scaffold known for its electron-deficient nature, which enhances binding interactions in medicinal chemistry applications . The sulfonamide group (N-methyl-N-phenyl) contributes to solubility and bioavailability, while the 2-chlorophenyl substituent introduces steric and electronic effects distinct from para-substituted analogs.
Properties
IUPAC Name |
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S2/c1-23(13-7-3-2-4-8-13)28(24,25)16-11-12-27-17(16)19-21-18(22-26-19)14-9-5-6-10-15(14)20/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQZFDHXHCIXQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide
- Structural Difference : The 4-fluorophenyl group replaces the 2-chlorophenyl substituent.
- However, the para-substitution reduces steric hindrance compared to the ortho-chloro analog, possibly improving conformational flexibility .
- Pharmacological Relevance : Fluorinated analogs are often pursued for improved metabolic stability and membrane permeability.
2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide
- Structural Difference : A 4-bromophenyl group is present instead of 2-chlorophenyl.
- Implications : Bromine’s larger atomic radius increases steric bulk, which may hinder binding in tightly packed active sites. Its lower electronegativity compared to chlorine could reduce electronic effects .
- Applications : Bromine’s utility in X-ray crystallography (via heavy atom effects) makes this analog valuable in structural studies.
Heterocyclic Core Modifications
2-{[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide
- Structural Difference : Replaces the oxadiazole ring with a thiadiazole (sulfur instead of oxygen) and modifies the sulfonamide to a furylmethyl-acetamide chain.
- Implications : Thiadiazoles exhibit different electronic properties (less electron-deficient than oxadiazoles), altering interaction profiles. The furylmethyl group may enhance π-π stacking but reduce solubility .
Functional Group Variations
3-((3-(4-(2-(Isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione
- Structural Difference: Incorporates a morpholinoethyl-imidazolidinedione group and trifluoromethyl substituents.
- Implications: The trifluoromethyl group enhances lipophilicity and metabolic resistance.
Data Table: Structural and Hypothesized Properties of Analogs
Research Findings and Implications
- Ortho vs.
- Oxadiazole vs. Thiadiazole : Oxadiazole’s electron deficiency may favor interactions with electron-rich biological targets (e.g., enzymes), whereas thiadiazoles might exhibit weaker binding .
- Halogen Effects : Chlorine’s moderate size and electronegativity provide a compromise between steric and electronic properties, making it a preferred substituent in drug discovery compared to bulkier bromine or polar fluorine .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
